Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules . This interaction is enhanced by the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Biochemical Pathways
Compounds containing piperazine rings have been shown to exhibit a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The incorporation of the piperazine ring in drug molecules is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The properties of the piperazine ring, such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, suggest that it may be influenced by factors such as ph and solvent conditions .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered gene expression and metabolic changes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its efficacy. Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxicity. It is essential to determine the optimal dosage to achieve the desired effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-3-methylbenzoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-6-5-7-13(14(12)18)15(21)19-8-10-20(11-9-19)16(22)23-17(2,3)4/h5-7H,8-11,18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPPMIIBBRGUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.